5-(3-bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
5-(3-bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique chemical and physical properties. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been reported to induce cell death in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3-bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole have been studied extensively. The compound has been reported to cause DNA damage and inhibit cell proliferation in cancer cells. It has also been shown to induce oxidative stress and disrupt mitochondrial function in cancer cells. Moreover, the compound has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its high potency and selectivity against cancer cells, as well as its fluorescent properties, which make it a useful tool for imaging studies. However, the compound has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in vivo.
Future Directions
There are several future directions for research on 5-(3-bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of cancer and other diseases. Moreover, further studies are needed to elucidate the mechanism of action of the compound and its effects on various biological pathways. Finally, the development of new derivatives of 5-(3-bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole with improved properties and activity is also an area of interest for future research.
Scientific Research Applications
The 5-(3-bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole compound has shown promising results in scientific research applications. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been shown to possess antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound has also been used as a fluorescent probe for the detection of nitroreductase activity in living cells.
properties
IUPAC Name |
5-(3-bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-11-5-1-4-10(7-11)14-16-13(17-21-14)9-3-2-6-12(8-9)18(19)20/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPINWYAUZUTRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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